REACTION_CXSMILES
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[CH:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH3:12][C:13]([CH3:15])=[O:14]>>[CH:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][C:13]([CH3:15])([OH:14])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C(C)(C)C1=CC=C(CCl)C=C1
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Name
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|
Quantity
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11.4 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction of a Grignard compound
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)CC(C)(O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |